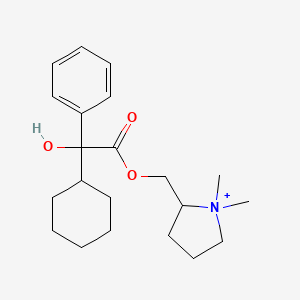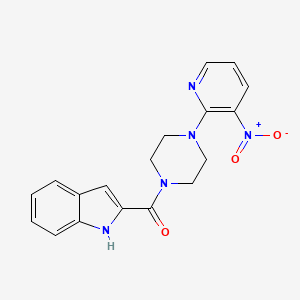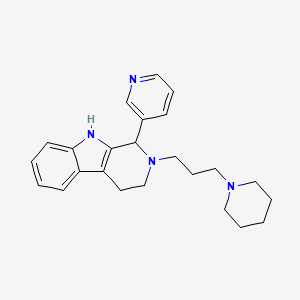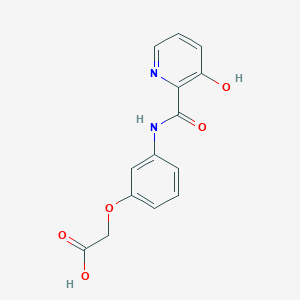
Oxypyrronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxypyrronium is an anticholinergic and spasmolytic agent containing quaternary ammonium. It has been used in animal models to inhibit gastric motility, hypotension induced by vagus stimulation or intravenous administration of acetylcholine, salivation induced by chorda tympani nerve stimulation, and contraction elicited by preganglionic cervical sympathetic nerve stimulation . This compound was marketed in France under the tradename Immetropan for the treatment of gastric pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxypyrronium involves the reaction of pyrrolidine with a suitable acylating agent to form the quaternary ammonium compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes purification steps such as recrystallization and chromatography to obtain the pure compound. Quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxypyrronium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide ions can replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxylated products.
Applications De Recherche Scientifique
Oxypyrronium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on neurotransmitter release and receptor binding in neural studies.
Medicine: Explored for its potential use in treating gastrointestinal disorders and as a muscle relaxant.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug design studies.
Mécanisme D'action
Oxypyrronium exerts its effects through a dual mechanism:
Anticholinergic Effect: It blocks the acetylcholine receptors on smooth muscle, preventing acetylcholine from binding and exerting its effects.
Direct Muscle Relaxation: It has a direct relaxing effect on smooth muscle, reducing spasms and contractions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxyphenonium: Another quaternary ammonium anticholinergic agent used to treat gastrointestinal spasms.
Atropine: A well-known anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Uniqueness
Oxypyrronium is unique due to its specific combination of anticholinergic and spasmolytic properties, making it particularly effective in treating gastric pain and related disorders. Its quaternary ammonium structure also provides stability and reduces central nervous system side effects compared to tertiary amines like atropine and scopolamine .
Propriétés
Numéro CAS |
116533-64-3 |
|---|---|
Formule moléculaire |
C21H32NO3+ |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H32NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3/q+1 |
Clé InChI |
KASKRXOORXMTTP-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)







![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
